2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine
Overview
Description
2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a chloro group and a cyclobutylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine typically involves multiple steps, starting with the formation of the pyrazine core. One common approach is the cyclization of appropriate precursors under controlled conditions. The cyclobutylpiperazine moiety is then introduced through a series of reactions, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable catalysts, facilitate substitution reactions.
Major Products Formed: The major products resulting from these reactions include various derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to evaluate its therapeutic potential, particularly in the treatment of various diseases.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine is compared to other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Chloro-3-(piperazin-1-yl)pyrazine: Lacks the cyclobutyl group, resulting in different chemical properties.
3-(4-cyclobutylpiperazin-1-yl)pyridine: Similar structure but with a pyridine ring instead of pyrazine.
2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine: Contains a methyl group instead of cyclobutyl.
Properties
IUPAC Name |
2-chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4/c13-11-12(15-5-4-14-11)17-8-6-16(7-9-17)10-2-1-3-10/h4-5,10H,1-3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHNYKQHUCCGGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=NC=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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